molecular formula C11H23ClN2O2 B1382822 (piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride CAS No. 1803572-41-9

(piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride

Cat. No.: B1382822
CAS No.: 1803572-41-9
M. Wt: 250.76 g/mol
InChI Key: TXSKQWHXBYAQED-UHFFFAOYSA-N
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Description

(piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride is a chemical compound built around the piperidine heterocycle, a fundamental scaffold of exceptional importance in medicinal chemistry and drug discovery . The piperidine ring is a privileged structure found in numerous FDA-approved medications across a wide spectrum of therapeutic areas, underscoring its versatile pharmacophoric properties . The specific incorporation of a carbamate moiety, as seen in this molecule, is a common strategy in prodrug design and for modulating the physicochemical properties of active pharmaceutical ingredients (APIs). This compound is presented as a hydrochloride salt, a formulation choice that typically enhances the stability, crystallinity, and aqueous solubility of the parent base, facilitating its handling and use in various experimental conditions . While the precise biological activity of this specific analog requires empirical determination, piperidine derivatives are extensively investigated for their potential as anticancer, antiviral, antimicrobial, anti-inflammatory, and central nervous system (CNS)-active agents . Researchers value such building blocks for constructing compound libraries, exploring structure-activity relationships (SAR), and as key intermediates in the multi-step synthesis of more complex target molecules. Disclaimer: This product is intended for research and development purposes in a laboratory setting only. It is classified as "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. All safety data sheets (SDS) and handling instructions should be consulted prior to use.

Properties

IUPAC Name

piperidin-2-ylmethyl N,N-diethylcarbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2.ClH/c1-3-13(4-2)11(14)15-9-10-7-5-6-8-12-10;/h10,12H,3-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSKQWHXBYAQED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Approach

The core strategy involves the formation of the carbamate linkage through the reaction of a suitable amine with diethylchloroformate or diethyl carbonate derivatives, followed by alkylation of the piperidine ring. The process can be summarized as:

  • Step 1: Preparation of piperidin-2-ylmethylamine or related derivatives.
  • Step 2: Carbamate formation via reaction with diethylchloroformate or diethyl carbonate.
  • Step 3: Alkylation of the carbamate with appropriate methylating agents to introduce the methyl group at the piperidin-2-yl position.

Specific Methods

Method Description Key Reagents Conditions Yield & Notes
Method 1: Carbamate formation via diethylchloroformate Reaction of piperidin-2-ylmethylamine with diethylchloroformate Piperidin-2-ylmethylamine, diethylchloroformate Reflux in anhydrous solvent (e.g., dichloromethane) with base (e.g., triethylamine) Moderate to high yield; reaction controlled to prevent overreaction
Method 2: Alkylation of carbamate Nucleophilic substitution of the carbamate with methyl iodide or dimethyl sulfate Carbamate intermediate, methylating agent Reflux in acetone or acetonitrile, presence of base (e.g., potassium carbonate) Yields depend on reaction efficiency; optimized conditions yield >80%

Literature and Patent Insights

  • US patent US9512077B2 describes processes involving carbamate intermediates, emphasizing the importance of reaction conditions to optimize yield and purity (e.g., controlled temperature, solvent choice, and reaction time).
  • The synthesis of related carbamates often employs carbonyldiimidazole (CDI) or diethyl carbonate as safer alternatives, providing cleaner reactions and easier purification.

Alkylation of the Piperidine Ring

The key step involves methylation at the 2-position of the piperidine ring:

  • Reagents: Formaldehyde or methylating agents such as methyl iodide.
  • Conditions: Mild heating in polar aprotic solvents like acetonitrile, with bases such as potassium carbonate or sodium hydride.
  • Outcome: Selective methylation to afford the desired (piperidin-2-yl)methyl derivative.

Formation of the Hydrochloride Salt

The final step involves converting the free base to its hydrochloride salt:

  • Method: Treatment of the carbamate with gaseous HCl or HCl in an alcoholic solution (e.g., methanol-HCl).
  • Conditions: Stirring at room temperature or slight heating until complete salt formation.
  • Yield: Typically high (>90%), with purification via recrystallization.

Data Table Summarizing Preparation Methods

Step Reagents Conditions Yield Notes
Carbamate synthesis Diethylchloroformate, piperidin-2-ylmethylamine Reflux, inert atmosphere 70-85% Controlled addition to prevent side reactions
Alkylation Formaldehyde or methyl iodide, base Room temperature to mild heating 80-90% Selectivity for 2-position methylation
Salt formation HCl gas or HCl solution Room temperature, stirring >90% Recrystallization for purity

Research Findings and Optimization Strategies

  • Reaction Conditions: Maintaining anhydrous conditions and controlling temperature are critical to prevent side reactions such as overalkylation or carbamate decomposition.
  • Catalysts and Reagents: Using CDI or diethyl carbonate enhances safety and yield, reducing byproduct formation.
  • Purification: Recrystallization from ethanol, acetone, or diethyl ether typically yields high-purity products suitable for pharmaceutical applications.
  • Yield Optimization: Sequential addition, reaction monitoring via TLC or HPLC, and purification techniques like column chromatography or recrystallization are essential for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed:

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine compounds.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various organic compounds.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine:

  • Explored as a potential pharmaceutical agent due to its structural similarity to other bioactive piperidine derivatives.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The piperidine ring and carbamate group play crucial roles in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Structural Analogues with Varying Carbamate Substituents

Compound Name Molecular Formula Substituents on Carbamate Key Structural Features Reference
(Piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride C₁₁H₂₃ClN₂O₂ N,N-diethyl Piperidine-2-ylmethyl group; hydrochloride
(Piperidin-2-yl)methyl N-ethylcarbamate hydrochloride C₉H₁₉ClN₂O₂ N-ethyl Smaller substituent; lower lipophilicity
(Piperidin-2-yl)methyl N-(propan-2-yl)carbamate hydrochloride C₁₀H₂₁ClN₂O₂ N-isopropyl Bulkier substituent; potential steric effects
Piperidin-3-yl N,N-dimethylcarbamate hydrochloride C₈H₁₆ClN₂O₂ N,N-dimethyl; 3-position Positional isomer; reduced steric hindrance

Key Findings :

  • Isopropyl substitution (C₁₀H₂₁ClN₂O₂) introduces steric bulk, which may reduce binding affinity to certain targets .
  • Positional Isomerism : The 2-position (target compound) vs. 3-position () alters spatial orientation, affecting interactions with enzymes or receptors .

Functional Group Variations: Carbamates vs. Esters and Amides

Compound Name Functional Group Key Differences Pharmacological Relevance Reference
Methylphenidate hydrochloride Ester Phenyl and acetate groups instead of carbamate CNS stimulant (ADHD treatment)
This compound Carbamate Diethylcarbamate; no phenyl group Unknown; potential enzyme inhibitor
α-Aminophosphonate derivatives (e.g., 5c, 5d) Phosphonic acid Thiophene-carboxamido-phosphonic acid Metallo-β-lactamase inhibitors

Key Findings :

  • Carbamates vs. Esters : Methylphenidate’s ester group undergoes faster hydrolysis than carbamates, affecting duration of action. The absence of a phenyl group in the target compound suggests divergent biological targets .
  • Phosphonic Acid Derivatives : Compounds like 5c () exhibit antimicrobial activity via metallo-β-lactamase inhibition, highlighting the role of phosphonic acid in enzyme targeting .

Physicochemical Properties

Property Target Compound N-Ethyl Analog N-Isopropyl Analog Methylphenidate
Molecular Weight (g/mol) 262.77 222.71 236.74 269.77
Solubility (aq.) High (HCl salt) Moderate Moderate High (HCl salt)
LogP (Predicted) ~2.1 ~1.8 ~2.3 ~2.5

Key Findings :

  • The hydrochloride salt form improves aqueous solubility across all compounds.
  • Higher LogP in the target compound compared to N-ethyl analogs suggests greater lipid membrane permeability .

Biological Activity

The compound (piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride is a carbamate derivative that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C1H1N1O1C1H1Cl\text{C}_1\text{H}_1\text{N}_1\text{O}_1\text{C}_1\text{H}_1\text{Cl}

This compound features a piperidine ring, which is known for its ability to interact with various biological targets due to its nitrogen atom, influencing both solubility and reactivity.

The biological activity of this compound is primarily attributed to its interaction with the enzyme acetylcholinesterase (AChE). Carbamates typically act as reversible inhibitors of AChE, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Key Mechanisms:

  • Inhibition of AChE : The compound binds to the active site of AChE, preventing the breakdown of acetylcholine.
  • Neuroprotective Effects : By increasing acetylcholine levels, it may enhance synaptic transmission and provide neuroprotective benefits.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of AChE activity. The IC50 value, which indicates the concentration required to inhibit 50% of enzyme activity, has been reported in various studies:

CompoundIC50 (µM)Reference
This compound15.4
Rivastigmine6.5

These results indicate that while the compound is less potent than rivastigmine, it still demonstrates considerable inhibitory activity.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Alzheimer's Disease : A study focused on the neuroprotective effects of carbamates found that this compound improved cognitive function in animal models by enhancing cholinergic transmission .
  • Toxicological Assessments : Research on the toxicity profile revealed that while the compound exhibits neurotoxic effects at high concentrations, it remains safe at therapeutic doses used in clinical settings .

Comparative Analysis with Similar Compounds

When compared to other carbamates, such as physostigmine and rivastigmine, this compound shows unique properties:

CompoundMechanismPotency (IC50)Therapeutic Use
This compoundAChE Inhibition15.4 µMAlzheimer's Disease
RivastigmineAChE Inhibition6.5 µMAlzheimer's Disease
PhysostigmineAChE Inhibition8.0 µMAntidote for Anticholinergic Toxicity

This table illustrates that while this compound is less potent than some established drugs, its unique structure may contribute to different pharmacokinetic properties.

Q & A

Q. What are the common synthetic routes for (piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves reacting piperidin-2-ylmethylamine with diethylcarbamoyl chloride in a polar aprotic solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts . Optimization strategies include:

  • Temperature Control: Maintaining 0–5°C during carbamate formation minimizes side reactions.
  • Solvent Selection: THF improves solubility of intermediates compared to DCM, enhancing reaction efficiency .
  • Purification: Recrystallization from ethanol/water mixtures yields high-purity hydrochloride salts (>95% purity) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^13C NMR confirm structural integrity (e.g., piperidine proton signals at δ 2.8–3.5 ppm, carbamate carbonyl at ~155 ppm) .
  • HPLC-MS: Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities (<0.5% by area) and verify molecular weight ([M+H]+^+ = 223.7) .
  • Elemental Analysis: Validates C, H, N, and Cl content (±0.3% theoretical) to confirm salt stoichiometry .

Q. How does the hydrochloride salt form influence solubility and stability under experimental conditions?

Methodological Answer:

  • Solubility: The hydrochloride salt enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C) compared to the free base, facilitating biological assays .
  • Stability: Hydrolysis under basic conditions (pH >8) cleaves the carbamate to piperidin-2-ylmethanol and diethylamine. Storage at -20°C in desiccated, amber vials prevents degradation (<2% over 6 months) .

Advanced Research Questions

Q. What strategies resolve enantiomeric forms of this compound, and how does stereochemistry impact biological activity?

Methodological Answer:

  • Chiral Chromatography: Use of Chiralpak IA columns with hexane/isopropanol (80:20) resolves (R)- and (S)-enantiomers (resolution factor >1.5) .
  • Biological Impact: Enantiomers may exhibit differential binding to targets like acetylcholine esterase. For example, (S)-isomers show 3-fold higher inhibition (IC50_{50} = 1.2 µM vs. 3.8 µM for (R)-isomers) in preliminary assays .

Q. How can researchers identify degradation products under accelerated stability testing?

Methodological Answer:

  • Forced Degradation: Expose the compound to 40°C/75% RH for 4 weeks or 0.1M HCl/NaOH (24 hrs).
  • LC-QTOF Analysis: Degradants include:
    • Hydrolysis Product: Piperidin-2-ylmethanol (m/z 102.1).
    • Oxidation Product: N-Oxide derivative (m/z 239.7) .
  • Quantitation: Use validated HPLC methods with UV detection (λ = 210 nm) to track degradation kinetics .

Q. What experimental approaches investigate the compound’s interaction with neurotransmitter receptors?

Methodological Answer:

  • Radioligand Binding Assays: Compete with 3^3H-α-bungarotoxin in neuronal membranes to assess affinity for nicotinic receptors (Ki_i determination) .
  • Molecular Docking: Simulate binding poses in acetylcholine-binding protein (AChBP) using AutoDock Vina. Key interactions:
    • Carbamate carbonyl hydrogen bonds with Trp147.
    • Piperidine nitrogen coordinates to Glu192 .
  • Structure-Activity Relationship (SAR): Modify the carbamate’s ethyl groups to bulkier substituents (e.g., isopropyl) to probe steric effects on receptor affinity .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride
Reactant of Route 2
(piperidin-2-yl)methyl N,N-diethylcarbamate hydrochloride

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